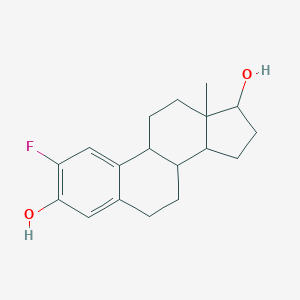
2-Fluoroestra-1(10),2,4-triene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroestra-1(10),2,4-triene-3,17-diol, commonly known as F-2, is a synthetic compound that belongs to the family of estrogens. It is a potent estrogen receptor antagonist that has been studied for its potential use in breast cancer treatment. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
F-2 works by binding to the estrogen receptor and preventing estrogen from binding. This blocks the effects of estrogen on breast cancer cells, which can slow down or stop the growth of the cancer. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
F-2 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in animal models. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines. F-2 has been shown to have a half-life of approximately 5 hours in rats, which suggests that it may have a relatively short duration of action in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of F-2 is that it is a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This makes it a potentially useful drug for breast cancer treatment. F-2 has also been found to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis. One of the limitations of F-2 is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on F-2. One area of interest is the development of more potent and selective estrogen receptor antagonists. Another area of interest is the investigation of the anti-inflammatory properties of F-2 and its potential use in treating inflammatory diseases. Further research is also needed to determine the optimal dosage and administration of F-2 for breast cancer treatment and other potential therapeutic applications.
Métodos De Síntesis
The synthesis of F-2 involves several steps, including the conversion of estrone to 2-fluoroestrone, followed by the reduction of the double bond at position 4 and the introduction of a hydroxyl group at position 3. The final step involves the removal of the protecting group to yield F-2.
Aplicaciones Científicas De Investigación
F-2 has been extensively studied for its potential use in breast cancer treatment. It has been found to be a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This is important because estrogen is known to promote the growth and proliferation of breast cancer cells. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
| 16205-32-6 | |
Fórmula molecular |
C22H14Br2N4O14S4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
Clave InChI |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Sinónimos |
2-fluoroestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



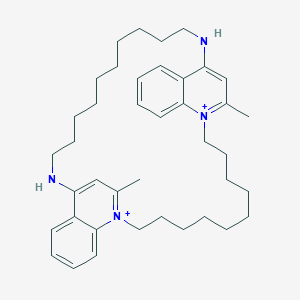


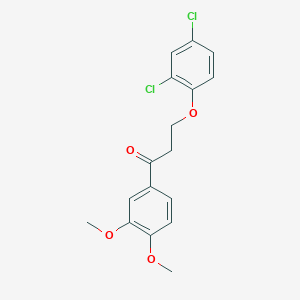
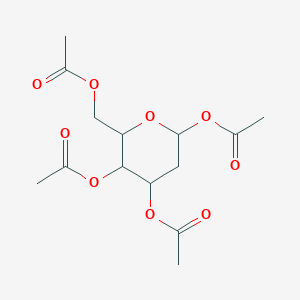
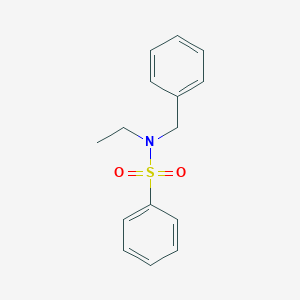

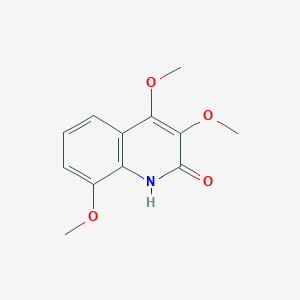
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
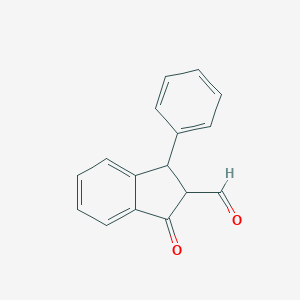

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

